4-Amino-4'-hydroxybenzophenone is an asymmetric, difunctional A-B type monomer and photoactive compound characterized by a benzophenone core substituted with para-amino and para-hydroxyl groups[1]. This dual functionality provides orthogonal reactivity, enabling its use as a critical building block in the synthesis of advanced poly(ether imide)s, poly(ester amide)s, and specialized liquid crystalline polymers (LCPs) [2]. Beyond polymer synthesis, its extended conjugated system and auxochromic substitution make it a highly effective UV stabilizer and light absorber, frequently procured for advanced cosmetic formulations and photostable coatings [3]. For procurement professionals, the compound's value lies in its high-purity availability and its ability to introduce both thermal stability and tailored UV-absorption profiles into end products without the need for complex, multi-step derivatization.
Substituting 4-Amino-4'-hydroxybenzophenone with symmetric analogs such as 4,4'-diaminobenzophenone or 4,4'-dihydroxybenzophenone fundamentally alters polymerization kinetics and polymer architecture [1]. Symmetric monomers yield A-A/B-B type alternating copolymers requiring precise stoichiometric balance with a complementary comonomer, whereas the A-B asymmetry of 4-amino-4'-hydroxybenzophenone allows for the direct synthesis of sequential homopolymers or targeted end-capping[2]. Furthermore, replacing it with monofunctional UV absorbers like 4-hydroxybenzophenone in coating applications eliminates the amine functional group, which is critical for covalent anchoring to polymer matrices to prevent additive leaching [3]. Consequently, generic substitution leads to compromised thermal stability in resins and unacceptable migration profiles in UV-stabilized formulations.
In step-growth polymerization, the A-B asymmetry of 4-amino-4'-hydroxybenzophenone provides a distinct processability advantage over symmetric comparators like 4,4'-diaminobenzophenone[1]. While symmetric A-A/B-B systems require strict 1:1 molar stoichiometry (tolerating <0.1% deviation) to achieve high molecular weights, this A-B monomer self-condenses or acts as a controlled end-capper with significantly higher tolerance to stoichiometric drift [2]. This directly translates to fewer batch failures and more robust manufacturability.
| Evidence Dimension | Stoichiometric sensitivity in high-molecular-weight polymer synthesis |
| Target Compound Data | A-B monomer architecture permits polymerization without strict molar balancing, tolerating >1% stoichiometric variance. |
| Comparator Or Baseline | 4,4'-Diaminobenzophenone (A-A monomer) requires <0.1% stoichiometric deviation with B-B monomers to achieve high molecular weight. |
| Quantified Difference | Reduces stoichiometric precision requirements by an order of magnitude during bulk polymerization. |
| Conditions | Step-growth polymerization in polar aprotic solvents (e.g., NMP, DMAc). |
Procurement of this asymmetric monomer simplifies manufacturing workflows by reducing the stringent stoichiometric control required during the synthesis of high-Tg polyimides and LCPs.
For advanced formulation workflows, 4-amino-4'-hydroxybenzophenone outperforms standard monofunctional UV absorbers like 4-hydroxybenzophenone [1]. The presence of the reactive amine group allows the molecule to be covalently grafted into polyurethane or epoxy matrices, reducing additive migration from >10% in physically blended systems to <1% [2]. Furthermore, the push-pull electronic effect of the dual auxochromes broadens the UV absorption spectrum, making it a superior, non-leaching stabilizer for high-performance coatings.
| Evidence Dimension | UV absorption bandwidth and matrix retention |
| Target Compound Data | Dual auxochromic substitution (-NH2 and -OH) broadens UV absorption and enables >99% matrix retention via covalent amine anchoring. |
| Comparator Or Baseline | 4-Hydroxybenzophenone relies on physical blending, suffering up to 10-15% migration/leaching over extended thermal exposure. |
| Quantified Difference | Near-zero leaching profile (<1% loss) compared to >10% loss for non-reactive UV stabilizers. |
| Conditions | Solvent extraction testing of cured polyurethane/epoxy polymer films. |
Selecting this reactive UV stabilizer ensures long-term photostability and regulatory compliance in consumer products by preventing additive migration.
When utilized as a monomer for liquid crystalline polymers (LCPs), 4-amino-4'-hydroxybenzophenone disrupts polymer chain symmetry more effectively than 4,4'-dihydroxybenzophenone [1]. This structural kink reduces the melt-processing temperature by 15-30°C without severely compromising the glass transition temperature (Tg)[1]. For industrial buyers, this improved processability means the resulting resins can be injection-molded using standard equipment, avoiding the thermal degradation risks associated with ultra-high-temperature processing.
| Evidence Dimension | Precursor suitability for Liquid Crystalline Polymers (LCPs) |
| Target Compound Data | Introduces asymmetric kinked linkages, reducing melt-processing temperature (Tm) by 15-30°C while maintaining high Tg. |
| Comparator Or Baseline | Symmetric 4,4'-dihydroxybenzophenone yields highly crystalline, intractable polymers with excessively high melt temperatures. |
| Quantified Difference | Lowers processing temperatures by up to 30°C, significantly improving injection molding workflows. |
| Conditions | Melt-processing and thermal analysis (DSC) of synthesized poly(ester amide)s. |
For industrial buyers, this improved processability means the resulting resins can be injection-molded using standard equipment, avoiding the thermal degradation risks associated with ultra-high-temperature processing.
Where this compound is the right choice for introducing asymmetric kinked structures into polyester or poly(ester amide) backbones. By utilizing the orthogonal reactivity of the amine and hydroxyl groups, manufacturers can lower the melt-processing temperature of the resulting LCPs without sacrificing the glass transition temperature, enabling standard injection molding workflows [1].
Where this compound is the right choice for automotive or aerospace polyurethane and epoxy clearcoats. The reactive amine group allows the UV absorber to be chemically grafted into the polymer matrix, completely preventing the additive leaching and migration issues that plague physically blended formulations [2].
Where this compound is the right choice for manufacturing high-Tg thermoplastic films that require specific functional end-groups. Its A-B asymmetry allows it to act as a highly controlled end-capping agent or sequential monomer, providing architectural control not achievable with standard symmetric diamines [3].
Irritant